molecular formula C12H14Cl2N4O2S B2926111 2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide CAS No. 2094370-03-1

2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide

Cat. No. B2926111
CAS RN: 2094370-03-1
M. Wt: 349.23
InChI Key: DHOASJDJXNNTAG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is known for its unique chemical structure and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. This compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is its potential use as a therapeutic agent. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide. One possible direction is to study the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is to study the mechanism of action of this compound in more detail to better understand its therapeutic potential. Additionally, future studies could focus on improving the solubility of this compound to make it more suitable for in vivo studies.

Synthesis Methods

2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,5-dichloropyridine-3-sulfonyl chloride and 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.

Scientific Research Applications

2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide has been studied extensively for its potential use as a therapeutic agent. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2,5-dichloro-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N4O2S/c1-7(2)11-9(6-18(3)16-11)17-21(19,20)10-4-8(13)5-15-12(10)14/h4-7,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOASJDJXNNTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1NS(=O)(=O)C2=C(N=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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